molecular formula C14H20N2O2 B11864515 N-(4-methoxyphenyl)azepane-2-carboxamide

N-(4-methoxyphenyl)azepane-2-carboxamide

Cat. No.: B11864515
M. Wt: 248.32 g/mol
InChI Key: QCFNIMQVJGKILK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)azepane-2-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . This compound is characterized by the presence of a methoxyphenyl group attached to an azepane ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)azepane-2-carboxamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation and annulation process. This reaction proceeds under mild conditions with a broad reaction scope, producing CO2 as a byproduct . The reaction typically involves the use of palladium catalysts and ligands to facilitate the formation of the azepane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)azepane-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

N-(4-methoxyphenyl)azepane-2-carboxamide can be compared with other azepane derivatives, such as:

The uniqueness of this compound lies in its specific methoxyphenyl substitution, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)azepane-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-18-12-8-6-11(7-9-12)16-14(17)13-5-3-2-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3,(H,16,17)

InChI Key

QCFNIMQVJGKILK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCCN2

Origin of Product

United States

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